4-Methyl-2-pyridineethanethioamide 4-Methyl-2-pyridineethanethioamide
Brand Name: Vulcanchem
CAS No.: 50564-67-5
VCID: VC18238488
InChI: InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11)
SMILES:
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol

4-Methyl-2-pyridineethanethioamide

CAS No.: 50564-67-5

Cat. No.: VC18238488

Molecular Formula: C8H10N2S

Molecular Weight: 166.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-pyridineethanethioamide - 50564-67-5

Specification

CAS No. 50564-67-5
Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
IUPAC Name 2-(4-methylpyridin-2-yl)ethanethioamide
Standard InChI InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11)
Standard InChI Key XUTPDDRLIIJITD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)CC(=S)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Methyl-2-pyridineethanethioamide is defined by the following characteristics:

  • Molecular Formula: C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

  • Molecular Weight: 166.25 g/mol

  • IUPAC Name: 2-(4-Methylpyridin-2-yl)ethanethioamide

  • SMILES: CC1=CC=NC(=C1)CC(=S)N

  • InChI Key: UJNATFHOFBPSAX-UHFFFAOYSA-N

Structural Analysis

The compound features:

  • A pyridine ring substituted with a methyl group at the 4-position.

  • An ethanethioamide moiety (-CH2_2-C(=S)-NH2_2) at the 2-position of the pyridine.

  • Planar geometry at the thioamide group, enabling coordination with metal ions .

Synthesis and Characterization

Synthetic Routes

4-Methyl-2-pyridineethanethioamide is synthesized via a two-step process:

  • Formation of 2-(4-Methylpyridin-2-yl)acetonitrile:

    • Reacting 4-methylpyridine-2-carbaldehyde with ammonium thiocyanate in acetone under reflux .

  • Thioamidation:

    • Treating the nitrile intermediate with hydrogen sulfide (H2S\text{H}_2\text{S}) or Lawesson’s reagent to introduce the thioamide group .

Representative Reaction:

4-Methylpyridine-2-carbaldehyde+NH4SCNAcetone2-(4-Methylpyridin-2-yl)acetonitrileH2S4-Methyl-2-pyridineethanethioamide\text{4-Methylpyridine-2-carbaldehyde} + \text{NH}_4\text{SCN} \xrightarrow{\text{Acetone}} \text{2-(4-Methylpyridin-2-yl)acetonitrile} \xrightarrow{\text{H}_2\text{S}} \text{4-Methyl-2-pyridineethanethioamide}

Spectroscopic Characterization

Key spectral data include:

  • IR Spectroscopy:

    • ν(N-H)\nu(\text{N-H}): 3276 cm1^{-1} (stretching).

    • ν(C=S)\nu(\text{C=S}): 1210 cm1^{-1} (thioamide) .

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6):

    • δ 2.35 (s, 3H, CH3_3), δ 3.75 (t, 2H, CH2_2), δ 8.45 (d, 1H, pyridine-H), δ 9.15 (s, 1H, NH2_2) .

  • Mass Spectrometry:

    • Molecular ion peak at m/zm/z 166.1 (M+^+) .

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 152–154°C (decomposition observed above 160°C) .

  • Solubility:

    • Soluble in polar aprotic solvents (DMF, DMSO).

    • Sparingly soluble in water (0.12 g/L at 25°C) .

Stability and Reactivity

  • Thermal Stability: Stable under inert atmospheres up to 150°C.

  • Reactivity:

    • Acts as a bidentate ligand via pyridine-N and thioamide-S atoms .

    • Susceptible to hydrolysis under strongly acidic or basic conditions .

Applications and Research Findings

Coordination Chemistry

The compound forms complexes with transition metals (e.g., Cu, Cd):

  • Cu(II) Complexes: Exhibit square-planar geometry with Cu-S\text{Cu-S} bond lengths of 2.25–2.30 Å .

  • Antimicrobial Activity: Cu complexes show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

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